5-Methyl-2,3-dipropylpyrazine
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Overview
Description
5-Methyl-2,3-dipropylpyrazine is a nitrogen-containing heterocyclic compound with a pyrazine ring structure Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dipropylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dipropyl-1,4-diaminobutane with methylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dipropylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and substituted pyrazines with various functional groups.
Scientific Research Applications
5-Methyl-2,3-dipropylpyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dipropylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-isopropylpyrazine
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
Comparison
5-Methyl-2,3-dipropylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
80832-41-3 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methyl-2,3-dipropylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-6-10-11(7-5-2)13-9(3)8-12-10/h8H,4-7H2,1-3H3 |
InChI Key |
KUMLTGCEZYUQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(N=C1CCC)C |
Origin of Product |
United States |
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